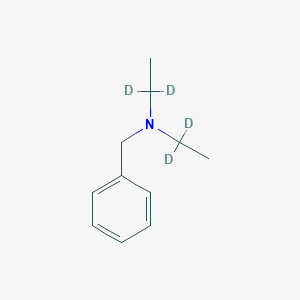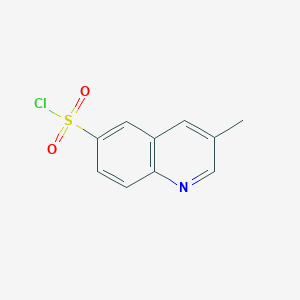
2-Prop-2-enyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Prop-2-enyl-1,3-thiazole is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Prop-2-enyl-1,3-thiazole typically involves the condensation of 2-aminothiazole with prop-2-enyl halides under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Prop-2-enyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions occur at the C-2 position due to its electron-deficient nature.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride; anhydrous ether or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Alkyl halides, acyl chlorides; basic or acidic conditions; solvents like ethanol or dichloromethane.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Alkylated or acylated thiazoles.
Aplicaciones Científicas De Investigación
2-Prop-2-enyl-1,3-thiazole has a wide range of applications in scientific research:
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the production of dyes, pigments, and rubber vulcanization accelerators.
Mecanismo De Acción
The mechanism of action of 2-Prop-2-enyl-1,3-thiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and proteins, modulating their activity.
Pathways Involved: It affects signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
2-Prop-2-enyl-1,3-thiazole can be compared with other thiazole derivatives:
Similar Compounds: Thiazole, 2-aminothiazole, 2-methylthiazole, 2-phenylthiazole.
Uniqueness: Unlike other thiazole derivatives, this compound has a unique prop-2-enyl group that enhances its reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H7NS |
|---|---|
Peso molecular |
125.19 g/mol |
Nombre IUPAC |
2-prop-2-enyl-1,3-thiazole |
InChI |
InChI=1S/C6H7NS/c1-2-3-6-7-4-5-8-6/h2,4-5H,1,3H2 |
Clave InChI |
WJYMYWOMVFAAOD-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=NC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


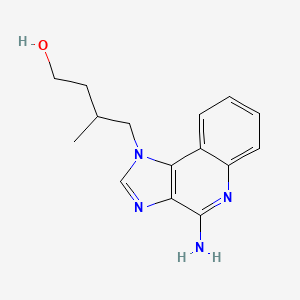
![[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)

![1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13854038.png)
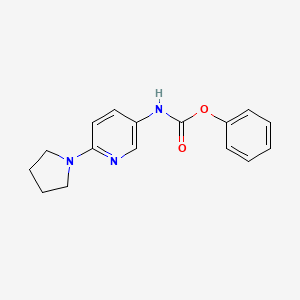
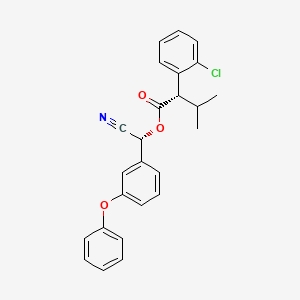



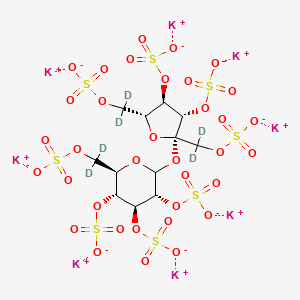
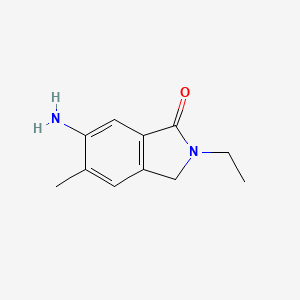
![N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide](/img/structure/B13854089.png)
